Pendrin Inhibition Potency: 2-Methylbenzofuran Scaffold Enables Sub-Micromolar Activity
The 2-methylbenzofuran core constitutes a validated pharmacophore for pendrin (SLC26A4) inhibition. While direct activity data for 2-methylbenzofuran-4-carbaldehyde itself is not reported, the 3-carboxy-2-methylbenzofuran analog (compound 1a) demonstrated an IC50 of 4.1 μM, and further SAR optimization yielded compound 1d with an IC50 of ~0.5 μM [1]. In contrast, the initial high-throughput screening identified first-in-class pendrin inhibitors with substantially lower potency, exhibiting IC50 values of approximately 10 μM [1]. This ~20-fold potency improvement from the 2-methylbenzofuran series compared to the baseline screening hits establishes this scaffold's differentiated value. The 4-carbaldehyde functionalization in the target compound provides a synthetic entry point for further derivatization toward pendrin-targeting agents.
| Evidence Dimension | Pendrin (SLC26A4) inhibition potency |
|---|---|
| Target Compound Data | Not directly reported; 3-carboxy-2-methylbenzofuran analog (1a): IC50 = 4.1 μM; optimized analog (1d): IC50 ≈ 0.5 μM |
| Comparator Or Baseline | Initial HTS pendrin inhibitors: IC50 ≈ 10 μM |
| Quantified Difference | ~20-fold improvement (0.5 μM vs 10 μM); 2.4-fold improvement (4.1 μM vs 10 μM) |
| Conditions | In vitro pendrin inhibition assay using synthetic small molecule screening |
Why This Matters
The 2-methylbenzofuran scaffold is essential for achieving sub-micromolar pendrin inhibition, a validated therapeutic target for edema and hypertension.
- [1] Master RJ, et al. High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics. Eur J Med Chem. 2025;283:117133. DOI: 10.1016/j.ejmech.2024.117133 View Source
